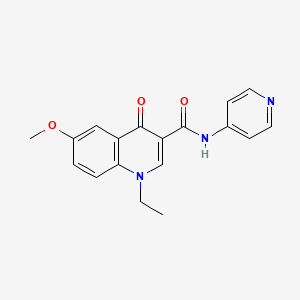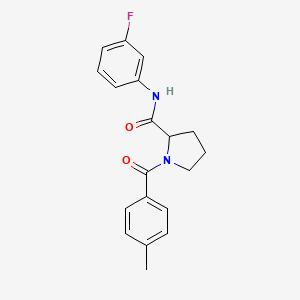![molecular formula C18H23NO2 B6131359 {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol, also known as M1 or O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally related to tramadol. It is a potent agonist of the μ-opioid receptor and has been shown to produce analgesic effects in animal models.
作用机制
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol acts as a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. It also has affinity for the δ-opioid receptor and the κ-opioid receptor, which may contribute to its analgesic effects. This compound produces its effects by activating G-protein-coupled receptors, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has effects on the cardiovascular system, with some studies showing that it can cause hypotension and bradycardia. This compound has been shown to have a longer half-life than tramadol, which may contribute to its prolonged analgesic effects.
实验室实验的优点和局限性
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has several advantages for lab experiments, including its potent analgesic effects and its affinity for the μ-opioid receptor. However, it also has limitations, including its potential for respiratory depression and physical dependence. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
未来方向
There are several potential future directions for the study of {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol. One area of interest is its potential use in the treatment of opioid addiction. Another area of interest is its potential for use in the treatment of chronic pain. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic opioid analgesic that has shown promising results in animal models for its analgesic properties and potential use in the treatment of opioid addiction. It acts as a potent agonist of the μ-opioid receptor and produces a range of biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound for use in clinical settings.
合成方法
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol can be synthesized from tramadol, which is a widely used opioid analgesic. The synthesis involves the removal of the N-methyl group from tramadol, which results in the formation of this compound. This can be achieved through various methods, including demethylation using sodium hydroxide or lithium aluminum hydride.
科学研究应用
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has been extensively studied for its analgesic properties and has shown promising results in animal models. It has also been investigated for its potential use in the treatment of opioid addiction. This compound has been shown to produce less respiratory depression and physical dependence than other opioids, which makes it a potential candidate for the treatment of opioid addiction.
属性
IUPAC Name |
[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-10-9-14(16-7-2-3-8-17(16)18)12-19-11-5-4-6-15(19)13-20/h2-3,7-10,15,20H,4-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPAVFHYLVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)

![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

